molecular formula C13H14ClNO2 B12130473 2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride CAS No. 54817-42-4

2-(2-Ethoxy-2-oxoethyl)isoquinolin-2-ium chloride

Katalognummer: B12130473
CAS-Nummer: 54817-42-4
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: VWFGPGJTCDPFKO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride is a chemical compound with the molecular formula C13H14NO2·Cl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride typically involves the reaction of isoquinoline with ethyl chloroacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoquinolinium compounds .

Wissenschaftliche Forschungsanwendungen

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isoquinolinium, 2-(2-ethoxy-2-oxoethyl)-, chloride is unique due to its specific substitution pattern and the presence of the ethoxy-oxoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

54817-42-4

Molekularformel

C13H14ClNO2

Molekulargewicht

251.71 g/mol

IUPAC-Name

ethyl 2-isoquinolin-2-ium-2-ylacetate;chloride

InChI

InChI=1S/C13H14NO2.ClH/c1-2-16-13(15)10-14-8-7-11-5-3-4-6-12(11)9-14;/h3-9H,2,10H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

VWFGPGJTCDPFKO-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.